molecular formula C12H16N4O B567186 3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 1246553-27-4

3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Cat. No.: B567186
CAS No.: 1246553-27-4
M. Wt: 232.287
InChI Key: UNZAQJXLMAGRCR-UHFFFAOYSA-N
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Description

3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as kinase inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylamine with 1-methyl-3-nitro-1H-pyrazole, followed by reduction and cyclization to form the desired pyrazolo[3,4-d]pyrimidine scaffold . The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol primarily involves the inhibition of cyclin-dependent kinases (CDKs). The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is essential for the progression of the cell cycle . This inhibition leads to cell cycle arrest and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2 compared to other similar compounds . This makes it a promising candidate for further development as a therapeutic agent.

Properties

IUPAC Name

3-cyclohexyl-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-16-11-9(12(17)14-7-13-11)10(15-16)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRPSXBRDOJMON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=N1)C3CCCCC3)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40733709
Record name 3-Cyclohexyl-1-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40733709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246553-27-4
Record name 3-Cyclohexyl-1-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40733709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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